4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been reported to potentially act as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as PPARδ/β) and induce changes in gene expression, leading to various downstream effects .
Biochemical Pathways
If it acts as a PPARδ/β agonist, it could potentially influence pathways related to lipid metabolism, inflammation, and cell proliferation .
Result of Action
If it acts as a PPARδ/β agonist, it could potentially modulate lipid metabolism, reduce inflammation, and influence cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole with benzoic acid derivatives under specific conditions. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl3) can facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Comparison: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLPIJOPGBFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622492 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851048-56-1 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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